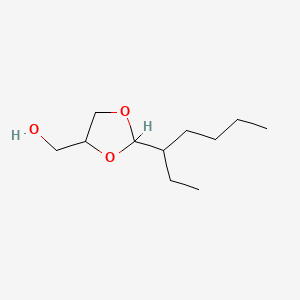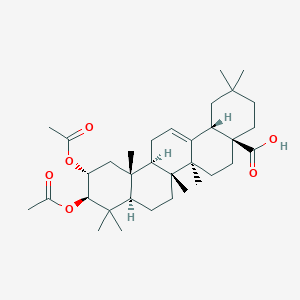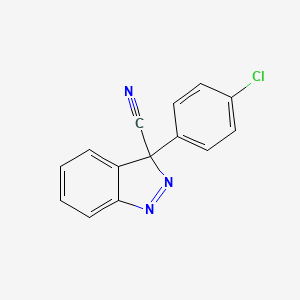
3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile is a chemical compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a 4-chlorophenyl group attached to the indazole core, which is further substituted with a carbonitrile group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl cyanide with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole ring or the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated or nitrated indazole derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and psychiatric disorders.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress and inflammatory pathways, which are implicated in various diseases. It can interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase, thereby enhancing the antioxidant defense system .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1H-indazole: Lacks the carbonitrile group, which may affect its biological activity.
3-(4-Chlorophenyl)-1-methyl-1H-indole: Contains a methyl group instead of the carbonitrile group, leading to different chemical properties.
3-(4-Chlorophenyl)-1H-pyrazole: Features a pyrazole ring instead of an indazole ring, resulting in distinct biological activities.
Uniqueness
3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile is unique due to the presence of both the 4-chlorophenyl and carbonitrile groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H8ClN3 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)indazole-3-carbonitrile |
InChI |
InChI=1S/C14H8ClN3/c15-11-7-5-10(6-8-11)14(9-16)12-3-1-2-4-13(12)17-18-14/h1-8H |
InChI Key |
YDSVQTQEVDGXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N=N2)(C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



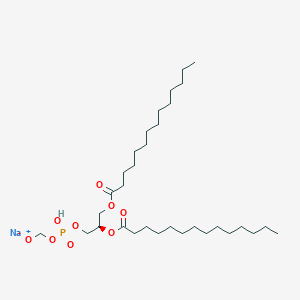
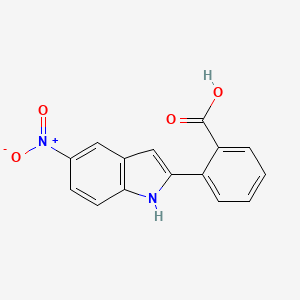
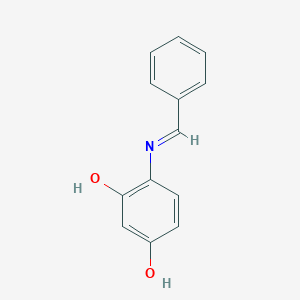

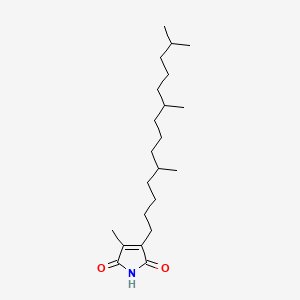
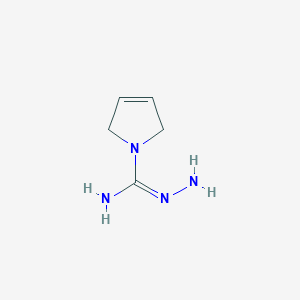
![2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
![Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-](/img/structure/B13794892.png)
![3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794893.png)
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-](/img/structure/B13794910.png)
